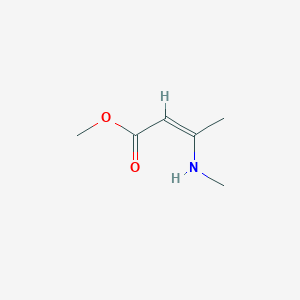

Methyl 3-methylaminocrotonate

Description

Significance of Methyl 3-methylaminocrotonate as a Versatile Synthetic Intermediate

The utility of this compound lies in its versatile nature as a synthetic intermediate. It is a key component in the construction of various molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products.

One of the most notable applications is in the Hantzsch dihydropyridine (B1217469) synthesis. nih.govrsc.org This multi-component reaction is a classic method for preparing 1,4-dihydropyridines, a class of compounds famous for their use as calcium channel blockers in treating hypertension. nih.govsihaulichemicals.comgodavaribiorefineries.com For instance, the condensation of two equivalents of methyl 3-aminocrotonate (a closely related analogue) with a substituted benzaldehyde (B42025) can yield the corresponding 1,4-dihydropyridine (B1200194). nih.gov The use of isopropanol (B130326) as a solvent has been noted to be effective for this transformation, facilitating easier crystallization of the product. nih.gov

Furthermore, research has demonstrated the compound's role in synthesizing other important heterocyclic systems. Its parent compound, methyl 3-aminocrotonate, is a starting material for creating pyrazolone (B3327878) and pyridinone derivatives. nih.gov The reactivity of the enamine structure allows for cyclization reactions that form these valuable scaffolds. glindiachemicals.com The ambident nature of the C=C-N system in enamines like methyl 3-aminocrotonate allows for selective reactions. Studies on its acylation show that it can react at either the nitrogen or the carbon atom, depending on the reagents and conditions used, leading to the formation of enamides or enaminones, respectively. niscair.res.inniscpr.res.in This selectivity makes it a powerful tool for chemists to build specific molecular architectures. niscair.res.in

Context of Enamino Esters and Beta-Amino Alpha,Beta-Unsaturated Carbonyl Compounds in Chemical Synthesis

This compound belongs to the broader class of compounds known as β-enamino esters, which are a subset of β-amino α,β-unsaturated carbonyl compounds. acgpubs.org These compounds are characterized by an amino group at the β-position relative to a carbonyl group, connected by a carbon-carbon double bond. This arrangement creates a conjugated system that dictates their chemical reactivity. glindiachemicals.com

β-Enamino esters are widely recognized as highly versatile building blocks in organic synthesis. nih.gov Their importance stems from their ability to act as precursors to a vast array of nitrogen-containing compounds, including β-amino acids, peptides, alkaloids, and various heterocycles like pyrroles, pyridines, and quinolines. acgpubs.orgacs.org The functional group tolerance and selective reactivity of these compounds often lead to efficient synthetic processes with high yields and shorter reaction times. glindiachemicals.com

The synthesis of β-enamino esters can be achieved through several methods, a common one being the reaction of β-keto esters with amines. organic-chemistry.org This reaction can be catalyzed by acids, such as acetic acid, sometimes under solvent-free conditions to provide good yields of the desired product. organic-chemistry.org The versatility of these synthons has made their synthesis and application an active area of research in organic chemistry. nih.gov

Historical Overview of Research on this compound and Related Analogues

The study of β-enamino esters dates back to the late 19th century with the discovery of the Hantzsch synthesis in 1882, which utilized an acetoacetic ester and ammonia (B1221849) to create dihydropyridines. nih.govrsc.org This foundational reaction highlighted the synthetic potential of the enamine functionality derived from β-dicarbonyl compounds. An early report mentions the reaction of methyl acetoacetate (B1235776) with aqueous ammonia to produce methyl 3-aminocrotonate. google.com

Patents from the late 20th century describe improved industrial processes for producing methyl 3-aminocrotonate, emphasizing its importance as a raw material for pharmaceuticals. google.comgoogle.com A 1988 patent, for example, details a method involving the reaction of methyl acetoacetate with ammonia in water at temperatures between 35 and 70°C. google.com This indicates a long-standing industrial interest in optimizing the synthesis of these crucial intermediates.

Research into the reactivity of these compounds, such as the systematic study of the acylation of methyl 3-aminocrotonate, continues to refine our understanding of their chemical behavior. niscair.res.inniscpr.res.in These studies explore the factors that control whether the reaction occurs at the nitrogen (N-acylation) or the carbon (C-acylation), which is fundamental to harnessing their full synthetic potential. niscair.res.in The development of new synthetic methods, including microwave-assisted Hantzsch reactions, demonstrates the ongoing evolution of research in this area. researchgate.net

Compound Data

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13412-12-9 | chemscene.commatrix-fine-chemicals.com |

| Molecular Formula | C₆H₁₁NO₂ | chemscene.com |

| Molecular Weight | 129.16 g/mol | chemscene.com |

| Appearance | White to pale cream crystals or powder | thermofisher.com |

| Melting Point | 60-63 °C | aksci.com |

Spectroscopic Data for Methyl 3-aminocrotonate

The following data pertains to the closely related analogue, Methyl 3-aminocrotonate, due to readily available public data. The ¹H NMR spectrum shows characteristic peaks for the protons in the molecule. googleapis.com

| Type | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | 4.53 (s, 1H) | =CH |

| ¹H NMR | 3.64 (s, 3H) | OCH₃ |

| ¹H NMR | 1.91 (s, 3H) | C-CH₃ |

Note: NMR data is for Methyl 3-aminocrotonate as presented in the source. googleapis.com The carbon skeleton of a molecule can be directly observed with ¹³C NMR spectroscopy. ucl.ac.uk

Structure

3D Structure

Properties

CAS No. |

13412-12-9; 21759-68-2 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.159 |

IUPAC Name |

methyl (Z)-3-(methylamino)but-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4- |

InChI Key |

QAKYFFYZPIPLDN-PLNGDYQASA-N |

SMILES |

CC(=CC(=O)OC)NC |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Methylaminocrotonate

Established Synthetic Pathways for Methyl 3-methylaminocrotonate

Condensation Reactions from Corresponding Beta-Keto Esters and Methylamine (B109427)

The most fundamental and widely employed method for synthesizing this compound is the condensation reaction between a β-keto ester, namely methyl acetoacetate (B1235776), and methylamine. googleapis.comgoogle.com This reaction is a classic example of enamine formation. masterorganicchemistry.comlibretexts.org Enamines are formed when an aldehyde or ketone with an alpha-hydrogen reacts with a secondary amine, in this case, methylamine reacting with the ketone group of methyl acetoacetate. masterorganicchemistry.comlibretexts.org

The reaction proceeds via nucleophilic addition of the methylamine to the carbonyl carbon of the methyl acetoacetate. libretexts.org This is typically followed by an acid-catalyzed dehydration step to yield the more stable enamine product. The presence of the ester group influences the reactivity and stability of the resulting enamine.

Batch Synthesis Protocols and Optimization Studies

Historically, the synthesis of this compound has been carried out using batch processes. googleapis.com In a typical batch synthesis, methyl acetoacetate is mixed with aqueous methylamine solution. googleapis.com Studies have investigated the impact of various reaction parameters on the yield and reaction time. For instance, varying the molar ratio of methyl acetoacetate to methylamine has been shown to affect the reaction outcome. Increasing the proportion of methylamine can lead to a decrease in reaction time and an increase in the yield of this compound. google.com

Temperature is another critical factor. While some processes are conducted at room temperature, others may require heating to facilitate the reaction. researchgate.net However, increasing the batch temperature does not always lead to better results; in some cases, it can decrease the yield. epo.org The choice of solvent, or lack thereof, also plays a significant role in the efficiency of batch synthesis. epo.org

Modern and Advanced Synthetic Strategies for this compound

Continuous Flow Synthesis Techniques for Enhanced Efficiency

To overcome the limitations of batch processing, such as heat and mass transfer limitations, continuous flow synthesis has emerged as a more efficient and scalable method for producing this compound. researchgate.netresearchgate.net This technique utilizes tubular reactors where the reactants are continuously mixed and reacted. google.comresearchgate.net

Continuous flow processes offer several advantages, including significantly reduced reaction times, improved yields, and enhanced safety due to better temperature control. googleapis.comepo.org For example, a continuous flow experiment mixing methyl acetoacetate with methylamine in isopropanol (B130326) at 40°C achieved complete conversion in just 30 seconds. googleapis.com Furthermore, these systems can be designed to be solvent-free, contributing to a greener process. google.comresearchgate.net The use of simple T-mixers and tubular reactors made of materials like stainless steel (SS316) has been successfully demonstrated. google.comepo.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 75 to 180 minutes google.com | As low as 30 seconds googleapis.com |

| Typical Yield | 59% to 86% epo.org | >93% google.comepo.org |

| Temperature Control | Can be challenging | Excellent |

| Scalability | Limited | Readily scalable researchgate.net |

| Solvent Use | Often requires a solvent epo.org | Can be solvent-free google.com |

Catalytic Approaches and Mechanistic Considerations in Formation

The formation of this compound can be accelerated through the use of catalysts. researchgate.net Both acid and base catalysts can be employed to facilitate the condensation reaction. epo.org Aliphatic carboxylic acids like acetic acid have been used as acid catalysts to reduce reaction times. google.comepo.org The mechanism of enamine formation involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. masterorganicchemistry.com This is followed by a series of proton transfer and dehydration steps. masterorganicchemistry.comlibretexts.org

Nucleophilic attack of the secondary amine on the carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water and deprotonation of the alpha-carbon to form the enamine. masterorganicchemistry.com

The use of specific catalysts can influence the reaction pathway and improve selectivity. researchgate.net Research into various catalysts, including metal complexes and organocatalysts, continues to be an area of interest for optimizing the synthesis of β-enaminoesters. researchgate.netnobelprize.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve sustainability. labdepotinc.comscispace.com Key principles relevant to this synthesis include:

Prevention of Waste: Continuous flow processes, by offering higher yields and selectivity, contribute to waste prevention. labdepotinc.commygreenlab.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The condensation reaction to form this compound has a good atom economy as the main byproduct is water. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled, reducing waste. labdepotinc.combdu.ac.in The use of recyclable acid catalysts in continuous flow systems exemplifies this principle. researchgate.net

Safer Solvents and Auxiliaries: The development of solvent-free reaction conditions in continuous flow synthesis is a significant step towards greener chemistry. google.comscispace.com When solvents are necessary, the choice of less hazardous options like isopropanol is preferred. epo.orgscispace.com

Design for Energy Efficiency: Continuous flow reactions often proceed at milder temperatures and for shorter durations, leading to reduced energy consumption compared to traditional batch processes that may require prolonged heating. epo.orgacs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl acetoacetate |

| Methylamine |

| Isopropanol |

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a greener alternative to traditional methods that rely on volatile organic solvents. epo.org Research has demonstrated the feasibility of producing this compound by reacting methyl acetoacetate with methylamine without a solvent. googleapis.comgoogle.com

In some procedures, the reaction is carried out in a continuous flow system using a tubular reactor. epo.org For instance, mixing methyl acetoacetate with methylamine in a stainless steel tubular reactor at 40°C can lead to a complete conversion of the starting materials within 30 seconds, achieving a 100% yield. epo.orggoogleapis.com This method highlights the potential for high-efficiency, continuous production. Other solvent-free batch experiments have also been conducted at temperatures around 50°C, with yields of methyl 3-aminocrotonate reported at 48% when using a 1:3 ratio of methyl acetoacetate to ammonia (B1221849). epo.orggoogle.com The use of an acid catalyst, such as acetic acid, can also be employed to reduce reaction times. googleapis.com

These solvent-free approaches not only reduce environmental impact but can also lead to high yields and simplified product isolation. epo.orggoogle.com

Table 1: Solvent-Free Synthesis of this compound

| Reactants | Catalyst | Temperature | Reaction Time | Yield |

|---|

Aqueous Medium Synthesis Approaches

The use of water as a solvent is a highly desirable approach in chemical synthesis due to its low cost, non-toxicity, and non-flammability. The synthesis of related compounds, such as methyl 3-aminocrotonate, has been successfully achieved in an aqueous medium. google.comgoogle.com

The process typically involves reacting methyl acetoacetate with aqueous ammonia. google.comgoogle.com The reaction temperature is a critical parameter, with studies showing that a temperature range of 35 to 70°C is effective. google.comgoogle.com For example, using aqueous ammonia (25% solution) at 55°C has been reported for the synthesis of methyl 3-aminocrotonate. researchgate.net In some instances, the reaction can be performed at room temperature, with the yield of methyl 3-aminocrotonate increasing from 59% to 73% as the ratio of methyl acetoacetate to ammonia is increased. epo.orggoogle.com However, increasing the temperature from 25°C to 50°C in a batch process was found to decrease the yield from 78% to 52%. googleapis.com

The product can often be isolated by filtration after cooling the reaction mixture, followed by washing with water and drying. google.comgoogle.com This straightforward workup, combined with the use of an environmentally benign solvent, makes aqueous synthesis an attractive option. google.comgoogle.com

Table 2: Aqueous Medium Synthesis of Related Aminocrotonates

| Reactants | Solvent | Temperature | Yield |

|---|

Reactivity and Mechanistic Studies of Methyl 3 Methylaminocrotonate

Nucleophilic Reactivity of the Enamine Moiety in Methyl 3-methylaminocrotonate

The enamine portion of this compound is electron-rich, making it a potent nucleophile. The nitrogen atom's lone pair of electrons can delocalize into the carbon-carbon double bond, increasing the electron density at the α-carbon. makingmolecules.com This nucleophilicity is central to its reactivity in acylation, alkylation, and condensation reactions.

The acylation of this compound can occur at either the nitrogen or the α-carbon, leading to N-acylated or C-acylated products, respectively. niscpr.res.in The regioselectivity of this reaction is highly dependent on the reaction conditions, including the acylating agent, the base used, and the solvent. niscpr.res.in

Studies have shown that the use of pyridine (B92270) as a base in the acylation of methyl 3-aminocrotonate with straight-chain aliphatic acid chlorides, such as acetyl chloride and propionyl chloride, leads exclusively to the formation of N-acylated products, specifically (Z)-enamides, in high yields. niscpr.res.in Similarly, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine (B128534) also favors N-acylation, which is then followed by a mychemblog.commychemblog.com sigmatropic rearrangement to yield 3,4-dihydropyridin-(2H)-one. niscpr.res.in These findings suggest that under certain conditions, the nitrogen atom is the more reactive nucleophilic center.

Table 1: Regioselectivity in the Acylation of Methyl 3-aminocrotonate

| Acylating Agent | Base | Predominant Product |

|---|---|---|

| Straight-chain aliphatic acid chlorides | Pyridine | N-acylated ((Z)-enamide) |

| α,β-Unsaturated acid chlorides | Triethylamine | N-acylated (followed by rearrangement) |

This table summarizes the observed regioselectivity in the acylation of methyl 3-aminocrotonate under different reaction conditions.

While N-acylation is often favored, C-acylation can be achieved under specific conditions. For instance, the reaction of methyl 3-aminocrotonate with dichloroacetyl chloride in the presence of pyridine exclusively yields the C-acylated (E-s-Z) product in high yield. niscpr.res.in This outcome is noteworthy because the reaction of amines with dichloroacetyl chloride typically favors N-acylation. niscpr.res.in The choice of base is therefore crucial in directing the regioselectivity of the acylation reaction. niscpr.res.in

In contrast to methyl 3-aminocrotonate, a related compound, 3-aminocrotononitrile, shows a higher preference for C-acylation, making it a better precursor for the synthesis of enaminones (C-acylated products). niscpr.res.in This highlights how the electronic nature of the substituent at the ester position can influence the nucleophilic character of the enamine system. niscpr.res.in

Similar to acylation, the alkylation of enamines can occur at either the nitrogen or the carbon atom. mychemblog.comreddit.com The regioselectivity between N-alkylation and C-alkylation is influenced by factors such as the nature of the alkylating agent and the enamine itself. mychemblog.com Generally, C-alkylation is favored, as it leads to a more stable iminium salt intermediate, which can then be hydrolyzed to an alkylated ketone or aldehyde. mychemblog.com

While specific studies on the alkylation of this compound are not extensively detailed in the provided search results, the general principles of enamine alkylation apply. mychemblog.commasterorganicchemistry.com Activated alkyl halides, such as allyl and benzyl (B1604629) halides, are effective alkylating agents for enamines. mychemblog.com The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the alkyl halide, leading to the formation of a C-C bond. masterorganicchemistry.com

Methyl 3-aminocrotonate can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. glindiachemicals.comgoogle.com This reactivity is characteristic of compounds containing an active methylene (B1212753) group, and in this case, the enamine acts as the nucleophile. These reactions are a form of Knoevenagel condensation. sigmaaldrich.comorientjchem.org

The Knoevenagel condensation involves the nucleophilic addition of a carbanion (or a related nucleophile) to a carbonyl group, followed by a dehydration step to form a new carbon-carbon double bond. sigmaaldrich.comorientjchem.org In the case of methyl 3-aminocrotonate, the enamine can react with an aldehyde or ketone in the presence of a basic or acidic catalyst. sigmaaldrich.comlibretexts.org For instance, it has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which have potential applications as calcium channel blockers. sigmaaldrich.com

Electrophilic Reactivity of the Alpha,Beta-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality in this compound renders the β-carbon electrophilic. This is due to the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-carbon double bond. This electrophilicity is key to its participation in Michael addition reactions. glindiachemicals.comwaters.com

This compound is a Michael acceptor, meaning it can react with a wide range of nucleophiles in a conjugate addition reaction. waters.comwikipedia.orgbyjus.com This reaction, known as the Michael addition, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com

The reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated ester. byjus.com A variety of nucleophiles can be employed, including enolates, amines, and thiols. masterorganicchemistry.comoregonstate.edu For example, the reaction of methyl crotonate (a related compound) with diethyl malonate is a classic example of a Michael addition. wikipedia.org

In the context of this compound, the enamine functionality can influence the reactivity of the Michael acceptor. Nevertheless, it readily undergoes Michael additions. For instance, it has been used in the synthesis of dihydropyridine (B1217469) derivatives through reactions with various nucleophiles. google.com The Michael addition is a key step in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. msu.edu

Table 2: Examples of Nucleophiles in Michael Addition Reactions

| Nucleophile (Michael Donor) | Product Type |

|---|---|

| Enolates (e.g., from β-dicarbonyl compounds) | 1,5-dicarbonyl compounds |

| Amines | β-amino esters |

| Thiols | β-thio esters |

This table provides examples of common nucleophiles used in Michael addition reactions and the corresponding product types.

Cycloaddition Reactions and Pericyclic Transformations

This compound, as an electron-rich alkene (enamine), participates in a variety of cycloaddition and pericyclic reactions. Its reactivity is governed by the "push-pull" nature of the molecule, where the nitrogen atom's lone pair donates electron density into the π-system, increasing the nucleophilicity of the α-carbon and influencing the Highest Occupied Molecular Orbital (HOMO).

In reactions with 3-nitro-2H-chromenes, this compound has been shown to act as a potent nucleophile. Research indicates that the reaction does not proceed via the more nucleophilic α-position of the enamine, but rather attacks through the vinylogous γ-methyl group. This leads to the formation of an initial addition product, methyl 3-methylamino-2-(2-aryl-3-nitrochroman-4-yl)-2-butenoate. This intermediate can subsequently undergo a Grob-type fragmentation and cyclization to yield a 1-benzopyrano[3,4-b]pyrrole derivative. researchgate.net The E-configuration of the starting enamine is thought to sterically hinder the approach of the α-carbon to the chromene system, favoring attack at the terminal methyl group. researchgate.net

Pericyclic reactions are also prominent in the chemistry of related β-aminoacrylates. For instance, the acylation of the parent compound, methyl 3-aminocrotonate, with α,β-unsaturated acid chlorides in the presence of triethylamine furnishes 3,4-dihydropyridin-(2H)-one derivatives. This transformation is proposed to proceed through the initial N-acylation of the enamine to form an N(E)-enamide intermediate, which then undergoes a thermally allowed researchgate.netresearchgate.net sigmatropic rearrangement. nih.gov

Furthermore, this compound is a key reactant in multicomponent reactions for synthesizing heterocyclic scaffolds. A notable example is its use in a variation of the Hantzsch pyridine synthesis. Reacting this compound with an ethyl 2-acetyl-aryl-cinnamate derivative in boiling ethanol (B145695) leads to the formation of a highly substituted 1,4-dihydropyridine (B1200194).

Tautomerism and Isomerization Phenomena in this compound

As a β-enamino ester, this compound can exhibit several forms of isomerism, primarily enamine-imine tautomerism and E/Z geometric isomerization around the C=C double bond.

Enamine-Imine Tautomerism: The compound exists in a dynamic equilibrium between the more stable enamine tautomer (methyl 3-methylamino crotonate) and the imine tautomer (methyl 3-methylimino butanoate). The equilibrium overwhelmingly favors the enamine form due to the formation of a conjugated π-system involving the nitrogen lone pair, the C=C double bond, and the C=O group of the ester. This conjugation results in significant resonance stabilization. nih.gov The planarity of the N-C=C-C=O fragment in related β-aminoacrylates supports this observation. nih.gov

| Tautomer Name | Structure | Key Features |

| Enamine Tautomer | (Z)-methyl 3-(methylamino)but-2-enoate | Conjugated system, intramolecular hydrogen bonding (Z-isomer), generally more stable. |

| Imine Tautomer | Methyl 3-(methylimino)butanoate | Non-conjugated, typically the minor or unobserved tautomer in equilibrium. |

E/Z Isomerization: The enamine form of this compound exists as two geometric isomers, (E) and (Z). The (Z)-isomer is often thermodynamically favored due to the potential for a six-membered ring-like structure stabilized by an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. The (E) and (Z) isomers can be interconverted under certain conditions, and the isomeric ratio can be influenced by solvent and temperature. cdnsciencepub.comresearchgate.net Studies on related systems have shown that isomerization can be monitored by ¹H NMR, observing distinct signals for the vinylic protons and other groups in each isomer. cdnsciencepub.com For example, in the synthesis of α-acyl-β-enamino esters, products are often obtained as inseparable mixtures of E and Z isomers. thieme-connect.de

Studies on Reaction Kinetics and Thermodynamic Stability

The reactivity of this compound is often dictated by the principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.org The different nucleophilic sites (N, Cα, Cγ) and the potential for multiple products (e.g., 1,2- vs. 1,4-adducts, kinetic vs. thermodynamic enolates) mean that reaction conditions like temperature, solvent, and the nature of the electrophile can determine the final product distribution. wikipedia.orgmasterorganicchemistry.com

Kinetic vs. Thermodynamic Products: In the deprotonation of unsymmetrical ketones, the use of a bulky base at low temperatures (e.g., LDA at -78 °C) favors the formation of the kinetic enolate—the one formed fastest by removing the most sterically accessible proton. masterorganicchemistry.comyoutube.com Conversely, using a smaller base at higher temperatures allows an equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate. wikipedia.orgmasterorganicchemistry.com While this compound is an enamine, not a ketone, analogous principles apply to its reactions. For instance, reactions at the less-hindered nitrogen atom might be kinetically favored, whereas reactions leading to a more stable, highly conjugated C-alkylated product could be under thermodynamic control.

Thermodynamic Stability and Isomerization Kinetics: The stability of enamino esters is enhanced by the resonance interaction between the nitrogen lone pair and the carbonyl group. nih.gov The isomerization between geometric isomers has been studied for related push-pull alkenes. In one such study, the kinetics of an irreversible (Z) to (E) isomerization were measured, providing insight into the energy barrier for rotation around the C=C bond.

Table 3.4.1: Activation Parameters for Isomerization of a Push-Pull Alkene This table presents kinetic data for the isomerization of a related cyclic β-enamino ester, which serves as a model for the energetic considerations in the isomerization of this compound.

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH‡) | +14 | kcal mol⁻¹ |

| Activation Enthalpy (ΔH‡) | +59 | kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -26 | e.u. (cal mol⁻¹K⁻¹) |

| Activation Entropy (ΔS‡) | -108 | J mol⁻¹K⁻¹ |

| Data sourced from a study on a related push-pull alkene system. researchgate.net |

This data indicates a significant enthalpic barrier to isomerization, while the negative entropy of activation suggests a more ordered transition state compared to the ground state.

Applications of Methyl 3 Methylaminocrotonate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of methyl 3-(methylamino)crotonate allows it to act as a key component in multicomponent reactions, leading to the efficient assembly of diverse heterocyclic scaffolds. Its utility is most pronounced in the synthesis of nitrogen-containing ring systems.

Methyl 3-aminocrotonate is a cornerstone reagent in the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction used to generate 1,4-dihydropyridine (B1200194) (DHP) derivatives. chemicalbook.comsigmaaldrich.cn This reaction typically involves the condensation of an aldehyde, a β-ketoester (like methyl acetoacetate), and an enamino ester such as methyl 3-aminocrotonate. researchgate.net The resulting DHP core is the central feature of a major class of cardiovascular drugs known as "dipine" calcium channel blockers, which are used to treat hypertension and angina. innospk.comsihaulichemicals.comgoogle.com

The synthesis can be performed in a single step or in a stepwise procedure where an aromatic aldehyde is first reacted with an acetoacetate (B1235776) ester, and the resulting benzylidene intermediate is then condensed with an aminocrotonate. google.com Research has demonstrated the synthesis of new series of 4-aryl-1,4-dihydropyridines with potential calcium channel blocking and vasodilatory activity using this methodology. sigmaaldrich.cn N-substituted variants, such as methyl 3-methylaminocrotonate, are also utilized in these synthetic schemes. google.com

| Reactant 1 (Aldehyde) | Reactant 2 (β-Dicarbonyl) | Reactant 3 (Enamine) | Resulting Heterocycle | Therapeutic Class |

|---|---|---|---|---|

| 2,3-Dichlorobenzaldehyde | Methyl Acetoacetate | Ethyl 3-aminocrotonate | Felodipine | Calcium Channel Blocker google.com |

| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Methyl 3-aminocrotonate | Nifedipine | Calcium Channel Blocker google.com |

| Substituted Benzaldehyde (B42025) | N-substituted Acetoacetamide | Methyl 3-aminocrotonate | 4-Aryl-1,4-dihydropyridines | Potential Calcium Channel Blocker researchgate.net |

While direct, single-step reactions using methyl 3-aminocrotonate to form quinolines are not the most common route, its precursor, methyl acetoacetate, is a key reactant in the Conrad–Limpach–Knorr synthesis of quinolones. pharmaguideline.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. At lower temperatures, this condensation yields a β-aminoacrylate, which is structurally analogous to methyl 3-aminocrotonate. pharmaguideline.com Subsequent thermal cyclization of this intermediate under acidic conditions leads to the formation of the corresponding 4-quinolone scaffold. pharmaguideline.com This method provides a pathway to 2- and 4-substituted quinoline (B57606) derivatives, which are important structural motifs in medicinal chemistry.

The indolequinone core is present in several biologically active natural and synthetic compounds, including agents with promise for cancer treatment. nih.gov A regiospecific synthesis of indolequinones has been developed involving the reaction of enamines with bromoquinones, mediated by copper(II) acetate. nih.gov A critical finding in this research was that the reaction is successful with N-substituted enamines (N-alkyl or N-aryl). nih.gov However, all attempts to synthesize the target N-unsubstituted indolequinones using methyl 3-aminocrotonate were unsuccessful. nih.gov This highlights a specific application where N-substituted variants like this compound are essential for the desired transformation, whereas the N-H parent compound is unsuitable.

Additionally, the Nenitzescu indole (B1671886) synthesis (see section 4.1.5) has been employed to create indole skeletons that serve as key intermediates in the synthesis of the potent antitumor indolequinone known as EO 9. researchgate.net

The application of methyl 3-aminocrotonate in the synthesis of chromene derivatives is not widely documented in the reviewed scientific literature.

However, its utility in constructing pyrrole-containing systems is established. A novel synthetic route to polyfunctional hexahydropyrrolo[3,4-b]pyrroles is based on the domino reaction of N-arylbromomaleimides with aminocrotonic acid esters. mdpi.com This Hantzsch-type process is highly chemo- and stereoselective, proceeding through an initial nucleophilic addition followed by an intramolecular cyclization to build the complex bicyclic pyrrole (B145914) structure. mdpi.com

The Nenitzescu indole synthesis is a powerful reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a 1,4-benzoquinone (B44022) and a β-aminocrotonic ester, such as methyl 3-aminocrotonate. wikipedia.org First reported by Costin Nenițescu in 1929, this reaction has become a valuable tool for accessing the indole core, which is a foundational structure in many biochemically important molecules, including neurotransmitters and antitumor compounds. wikipedia.org

The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to initiate cyclization, and finally an elimination step to form the aromatic indole ring. wikipedia.org Studies have shown that the reaction can be influenced by the substituents on both the quinone and the aminocrotonate nitrogen. acs.org The use of 3-alkylaminocrotonates can affect the ratio of isomeric indole products formed. acs.org Reaction conditions have been optimized, with findings indicating that highly polar solvents or the use of Lewis acid catalysts can improve reaction efficiency. wikipedia.orgresearchgate.net

| Component | Description | Reference |

|---|---|---|

| Reactants | 1,4-Benzoquinones and β-aminocrotonic esters (e.g., methyl 3-aminocrotonate). | wikipedia.org |

| Product | 5-Hydroxyindole derivatives. | wikipedia.orgacs.org |

| Mechanism | Michael addition, nucleophilic cyclization, and elimination. | wikipedia.org |

| Key Applications | Synthesis of precursors for antitumor compounds and mitomycin-related quinones. | wikipedia.orgacs.org |

Utility in Natural Product Analogues and Total Synthesis Strategies

The utility of methyl 3-(methylamino)crotonate and related enamines extends to the synthesis of complex, biologically active molecules that are either analogues of or related to natural products. The synthesis of the previously mentioned "dipine" class of drugs is a primary example of its application in creating potent pharmaceutical agents. google.com

Furthermore, its role in the Nenitzescu synthesis provides a direct route to indole structures that are key for developing mitomycin-related quinones. acs.org The mitomycins are a family of natural products known for their antitumor activity. The ability to construct the core of these complex molecules highlights the strategic importance of the Nenitzescu reaction and its enamine precursors. This approach has also been applied to the synthesis of the indolequinone EO 9, a synthetic compound designed for its potent anticancer properties. researchgate.net These examples underscore the value of methyl 3-aminocrotonate and its derivatives as key intermediates in medicinal chemistry and drug discovery programs targeting complex molecular architectures. glindiachemicals.com

Role as a Synthon in Cascade and Multicomponent Reactions

As a building block, or synthon, this compound possesses reactive sites that could enable its participation in cascade and multicomponent reactions. These types of reactions are highly efficient, allowing for the construction of complex molecular architectures in a single step, which minimizes waste and reduces reaction times.

While specific examples of this compound in cascade and multicomponent reactions are not extensively documented in publicly available scientific literature, its reactivity can be inferred from its structural analogue, Methyl 3-aminocrotonate. For instance, Methyl 3-aminocrotonate is known to undergo a waste-free solid-state cascade reaction with crystalline ninhydrin. chemicalbook.comsigmaaldrich.com This suggests that this compound could potentially participate in similar reaction sequences.

The presence of the methyl group on the nitrogen atom in this compound, compared to Methyl 3-aminocrotonate, would likely influence its reactivity. This substitution increases the nucleophilicity of the nitrogen atom and may also introduce steric hindrance, which could affect the reaction pathways and the stereochemistry of the products.

A patent for a continuous flow synthesis of beta-amino crotonates lists this compound as a representative product, indicating its relevance as a chemical intermediate. epo.org Multicomponent reactions (MCRs) are defined as processes where three or more reactants combine in a single operation to form a product that contains essential parts of all the initial components. tcichemicals.com Given its bifunctional nature, this compound is a prime candidate for use in such reactions to generate diverse molecular scaffolds.

Table 1: Potential Multicomponent Reactions Involving this compound (Hypothetical)

| Reaction Type | Potential Reactants | Potential Product Class |

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, β-ketoester | Dihydropyridines |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea (B124793) | Dihydropyrimidinones |

| Michael Addition-Cyclization | α,β-Unsaturated carbonyl compound | Substituted piperidines or other heterocycles |

Note: This table is based on the known reactivity of similar enamines and is intended to be illustrative of potential, rather than documented, reactions.

Development of Novel Chemical Entities Through this compound Transformations

The transformation of this compound can lead to the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science. The reactivity of the enamine and ester functional groups allows for a wide range of chemical modifications.

Again, drawing a parallel with Methyl 3-aminocrotonate, which is a key intermediate in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds known for their use as calcium channel blockers. The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that utilizes a β-enamino ester like Methyl 3-aminocrotonate. researchgate.net It is plausible that this compound could be employed in a similar fashion to generate novel N-methylated dihydropyridine derivatives. These new structures could exhibit modified biological activities or physical properties.

Furthermore, the reaction of Methyl 3-aminocrotonate with benzene (B151609) has been shown to produce a new alkenyl phenyliodonium (B1259483) tosylate, which can then be used to create various substituted enamine derivatives. chemicalbook.com This highlights the potential of using this compound to access a library of novel compounds with unique electronic and steric properties conferred by the N-methyl group.

Research has also demonstrated the synthesis of new unsymmetrical 1,4-dihydropyridine derivatives with potential anticancer activity using Methyl 3-aminocrotonate. researchgate.net This underscores the utility of this class of synthons in medicinal chemistry for the generation of new molecular entities. The introduction of a methyl group on the nitrogen could lead to derivatives with altered pharmacological profiles.

Table 2: Comparison of Potential Transformations

| Transformation | Methyl 3-aminocrotonate (Documented) | This compound (Potential) |

| Cyclocondensation | Synthesis of 1,4-dihydropyridines. | Synthesis of N-methylated 1,4-dihydropyridines. |

| Reaction with Electrophiles | Formation of alkenyl phenyliodonium tosylates. chemicalbook.com | Formation of analogous N-methylated enamine derivatives. |

| Michael Addition | Acts as a nucleophile in additions to α,β-unsaturated systems. | Expected to show similar or enhanced reactivity due to the electron-donating methyl group. |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on Methyl 3 Methylaminocrotonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-methylaminocrotonate, both ¹H and ¹³C NMR spectroscopy would provide detailed information about its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different proton environments in the molecule. The chemical shifts of these protons are influenced by the electronic environment of the neighboring atoms.

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

Vinyl Proton: The proton on the carbon-carbon double bond (=CH-) would likely appear as a singlet in the olefinic region of the spectrum.

O-Methyl Protons: The three protons of the methyl group attached to the oxygen atom (-OCH₃) are expected to be observed as a sharp singlet.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom (-NHCH₃) would likely appear as a singlet or a doublet if coupling to the N-H proton is observed.

C-Methyl Protons: The three protons of the methyl group attached to the carbon-carbon double bond (C=C-CH₃) are expected to be seen as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is expected to have the highest chemical shift.

Olefinic Carbons: The two carbon atoms of the C=C double bond will show distinct signals in the olefinic region. The carbon atom attached to the nitrogen atom (C-N) would be at a higher chemical shift compared to the other olefinic carbon.

O-Methyl Carbon: The carbon of the O-methyl group (-OCH₃) will have a characteristic chemical shift.

N-Methyl Carbon: The carbon of the N-methyl group (-NCH₃) will also have a distinct signal.

C-Methyl Carbon: The carbon of the C-methyl group (C=C-CH₃) is expected at a lower chemical shift.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | Variable | Broad Singlet |

| =CH- | ~4.5 - 5.0 | Singlet |

| -OCH₃ | ~3.6 | Singlet |

| -NHCH₃ | ~2.8 | Singlet or Doublet |

| C=C-CH₃ | ~1.9 | Singlet |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| C-N | ~160 |

| =CH- | ~85 |

| -OCH₃ | ~50 |

| -NCH₃ | ~30 |

| C=C-CH₃ | ~20 |

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretch: The stretching vibration of the N-H bond in the secondary amine is expected to appear as a moderate absorption band in the region of 3200-3500 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the methyl groups will likely be observed in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the range of 1690-1740 cm⁻¹.

C=C Stretch: The stretching vibration of the C=C double bond in the enamine system is anticipated to appear around 1600-1650 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1000-1250 cm⁻¹ range.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3500 | Moderate |

| C-H Stretch | 2850-3000 | Moderate to Strong |

| C=O Stretch (Ester) | 1690-1740 | Strong |

| C=C Stretch (Enamine) | 1600-1650 | Moderate |

| C-O Stretch (Ester) | 1100-1300 | Strong |

| C-N Stretch (Amine) | 1000-1250 | Moderate |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.

For this compound (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 129.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Plausible fragmentation pathways for this compound could include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 98.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl or C-methyl group could lead to a fragment ion at m/z 114.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 129 | [M]⁺ | Molecular Ion |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - OCH₃]⁺ | Loss of a methoxy radical |

X-ray Crystallography and Diffraction Analysis Methodologies for Solid-State Structures

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

As of the current literature survey, no publicly available X-ray crystal structure data for this compound has been reported. If such a study were to be conducted, it would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the solid state.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How the molecules of this compound pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This information would be invaluable for a complete understanding of the compound's structure and properties in the solid state.

Computational and Theoretical Chemistry Investigations of Methyl 3 Methylaminocrotonate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and inherent reactivity of methyl 3-methylaminocrotonate. These studies often employ Density Functional Theory (DFT) and ab initio methods to provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Key findings from these calculations include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. For this compound, the HOMO is typically localized on the enamine moiety, specifically on the nitrogen atom and the α-carbon, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the β-carbon and the carbonyl group, highlighting these as the likely sites for nucleophilic attack.

Furthermore, calculated electronic properties such as Mulliken charges and natural population analysis provide a quantitative measure of the charge distribution across the molecule. These analyses consistently show a significant negative charge on the nitrogen atom and the carbonyl oxygen, and a degree of positive charge on the carbonyl carbon and the β-carbon, which aligns with the reactivity patterns predicted by the frontier orbitals.

Calculated Electronic Properties of this compound

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | 1.5 to 2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 7.5 to 8.0 eV |

| Mulliken Charge on N | Partial atomic charge on the nitrogen atom, indicating its nucleophilicity. | -0.4 to -0.6 e |

| Mulliken Charge on Cα | Partial atomic charge on the alpha-carbon of the enamine. | -0.2 to -0.3 e |

| Mulliken Charge on Cβ | Partial atomic charge on the beta-carbon of the enamine. | +0.1 to +0.2 e |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound has been explored through molecular modeling and dynamics simulations. These studies are crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations, which can influence its reactivity and interactions.

Potential energy surface scans, typically performed using quantum mechanical methods, have identified several stable conformers for this compound. The most stable conformer is generally found to be the one where the N-H bond is cis to the C=C double bond, allowing for the formation of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This interaction provides significant stabilization. Rotations around the C-N and C-C single bonds lead to other, higher-energy conformers.

Molecular dynamics simulations, often employing classical force fields, provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents. These simulations can reveal the relative populations of different conformers at a given temperature and the timescale of conformational interconversions.

Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Intramolecular Hydrogen Bond |

| Cis-s-cis | O=C-C=C: ~0°, H-N-C=C: ~0° | 0.0 (most stable) | Yes |

| Cis-s-trans | O=C-C=C: ~180°, H-N-C=C: ~0° | 2.5 - 3.5 | No |

| Trans-s-cis | O=C-C=C: ~0°, H-N-C=C: ~180° | 5.0 - 6.0 | No |

| Trans-s-trans | O=C-C=C: ~180°, H-N-C=C: ~180° | 7.0 - 8.5 | No |

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods have proven to be a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of the transition states for different possible reaction pathways, researchers can determine the most likely outcome of a reaction.

For instance, in alkylation reactions, the enamine can be attacked at either the nitrogen or the α-carbon. Computational studies have shown that while N-alkylation is often the kinetically favored product due to a lower activation barrier, C-alkylation leads to the thermodynamically more stable product. The choice of reagents and reaction conditions can thus be guided by these computational predictions to favor one product over the other.

Similarly, in reactions with electrophilic alkenes, such as Michael additions, theoretical calculations can predict whether the reaction will proceed via a [2+2] cycloaddition or a conjugate addition pathway. The regioselectivity of the addition (i.e., which carbon of the alkene bonds to the α-carbon of the enamine) can also be accurately predicted by comparing the activation energies of the competing pathways. Stereoselectivity in these reactions is often rationalized by analyzing the steric and electronic interactions in the transition state structures.

Elucidation of Reaction Pathways and Transition State Structures

A deep understanding of the reaction mechanisms involving this compound has been achieved through the computational elucidation of reaction pathways and the characterization of transition state structures. By mapping the potential energy surface of a reaction, chemists can follow the geometric and energetic changes as reactants are converted into products.

The structures of transition states, which represent the highest energy point along the reaction coordinate, are located and optimized using various quantum chemical methods. Analysis of these structures provides crucial information about the bond-breaking and bond-forming processes. For example, in the hydrolysis of this compound, computational studies have detailed the stepwise mechanism involving the initial attack of water on the β-carbon, followed by proton transfers and the eventual cleavage of the C-N bond.

Furthermore, intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a located transition state structure indeed connects the reactants and products on the potential energy surface. These detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies.

Derivatization and Functionalization Strategies of Methyl 3 Methylaminocrotonate

Modifications at the Ester Group

The ester functionality in methyl 3-methylaminocrotonate is a prime site for modification through several standard organic transformations. These reactions allow for the introduction of different alkyl or aryl groups, conversion to amides, or reduction to the corresponding alcohol, thereby significantly diversifying the molecular scaffold.

Hydrolysis

The hydrolysis of the methyl ester group in β-enamino esters to the corresponding carboxylic acid can be achieved under basic conditions. This transformation is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol (B129727) or dioxane to ensure solubility. The reaction generally requires heating to proceed at a reasonable rate. The resulting carboxylate salt can then be neutralized with an acid to yield the free β-(methylamino)crotonic acid. While primary and secondary amides are generally resistant to hydrolysis under these conditions, tertiary amides can be cleaved, suggesting that the N-methyl group in this compound would likely remain intact during ester hydrolysis.

Transesterification

Transesterification is a widely used method for converting one ester into another and can be applied to this compound to introduce different alcohol moieties. This reaction can be catalyzed by either acids or bases.

Under basic conditions, an alkoxide corresponding to the desired alcohol is used. The reaction proceeds via a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

Acid-catalyzed transesterification typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the desired alcohol serving as the solvent. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

| Catalyst | Alcohol | Conditions | Product | Yield | Reference |

| LiHMDS | Various primary and secondary alcohols | Solvent-free | Corresponding esters | Good to excellent | Inferred from general β-keto ester transesterification |

| 3-Nitrobenzeneboronic acid | Various alcohols | - | Corresponding esters | High | Inferred from general β-keto ester transesterification |

| Sodium Methoxide | 3-Phenylamino-1,2-propanediol | Vacuum, 120-140 °C | Di- and mono-acyl derivatives | Dependent on molar ratio |

This table presents data for the transesterification of related β-keto esters and other esters, as specific data for this compound was not available.

Amidation

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding 3-(methylamino)but-2-en-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH4) being the most common choice for reducing esters. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The enamine and the double bond are generally stable under these conditions. Sodium borohydride (B1222165) (NaBH4) is usually not strong enough to reduce esters. The reduction of N-protected amino acid esters to their corresponding amino alcohols is a well-established procedure, suggesting a similar outcome for this compound.

Transformations and Substitutions at the Amine Group

The secondary amine in this compound is a nucleophilic center and can readily undergo reactions with various electrophiles. These transformations are crucial for building more complex molecular architectures.

N-Alkylation

The nitrogen atom in this compound can be further alkylated to form a tertiary amine. This is typically achieved by reacting the substrate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine (B128534). The reactivity of the alkyl halide follows the order I > Br > Cl. Due to the enamine character of the substrate, there is a possibility of competing C-alkylation at the α-carbon, although N-alkylation is generally favored for secondary enamines.

N-Acylation

N-acylation of the secondary amine in this compound can be readily accomplished using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acid byproduct. This reaction leads to the formation of an N-acyl enamine, also known as an enamide. Studies on the acylation of the related primary enamine, methyl 3-aminocrotonate, have shown that the reaction is highly efficient and generally favors N-acylation over C-acylation, especially with less reactive acylating agents and in the presence of pyridine.

| Acylating Agent | Base | Product | Yield | Reference |

| Acetic Anhydride | Pyridine | Methyl 3-(N-methylacetamido)crotonate | Excellent | Inferred from |

| Propionyl Chloride | Pyridine | Methyl 3-(N-methylpropionamido)crotonate | Excellent | Inferred from |

| Benzoyl Chloride | Pyridine | Methyl 3-(N-methylbenzamido)crotonate | Good | Inferred from |

This table is based on the acylation of methyl 3-aminocrotonate, and similar reactivity is expected for this compound.

Functionalization of the Carbon-Carbon Double Bond

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by electrophiles and can also participate in cycloaddition reactions. The electron-donating nature of the methylamino group activates the double bond, particularly at the α-carbon.

Cycloaddition Reactions

The enamine double bond of this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This [4+2] cycloaddition would lead to the formation of a six-membered ring. Additionally, as a 2π component, it can participate in other cycloadditions, such as [2+2] cycloadditions with ketenes or [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, to form four- and five-membered heterocyclic rings, respectively. The regioselectivity of these reactions is governed by the electronic and steric properties of both the enamine and the reaction partner. For instance, in reactions with carbonyl imines generated from oxaziridines, heteroatom-containing dipolarophiles have shown good reactivity.

Electrophilic Addition

The electron-rich double bond of this compound is susceptible to electrophilic attack. In this reaction, an electrophile (E+) adds to the double bond, forming a carbocation intermediate which is then attacked by a nucleophile (Nu-). The regioselectivity of the addition is dictated by the stability of the resulting carbocation. The nitrogen atom's ability to stabilize a positive charge on the β-carbon through resonance makes the α-carbon the more likely site of initial electrophilic attack. This reactivity is analogous to the electrophilic addition reactions of alkenes.

Stereocontrol and Diastereoselective Transformations in Derivatization

Controlling the stereochemistry during the derivatization of this compound is crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals. While specific studies on the stereocontrolled derivatization of this compound are limited, general principles of asymmetric synthesis can be applied.

The introduction of a chiral center can be achieved by using chiral reagents, catalysts, or auxiliaries. For instance, in N-acylation, a chiral acid chloride could be used to introduce a stereocenter. Similarly, in reactions involving the double bond, such as cycloadditions or Michael additions, the use of a chiral catalyst can induce enantioselectivity.

Diastereoselective transformations can be achieved when the molecule already contains a stereocenter. For example, if a chiral group is introduced at the ester or amine functionality, subsequent reactions at the double bond may proceed with a preference for one diastereomer over another. This diastereoselectivity arises from the steric and electronic influence of the existing chiral center on the transition state of the reaction.

Role in Catalysis and Ligand Design

Precursor for Ligands in Metal-Catalyzed Reactions

Methyl 3-methylaminocrotonate serves as a key building block in the synthesis of specialized ligands for a variety of metal-catalyzed transformations. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a range of transition metals.

One of the primary applications of β-enamino esters, such as this compound, is in the preparation of Schiff base ligands. These ligands are synthesized through the condensation reaction between the primary amine of the enamino ester and an aldehyde or ketone. The resulting Schiff base can then be coordinated to metal centers like palladium, copper, nickel, and cobalt. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the enamino ester and the carbonyl precursor, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

For instance, ligands derived from β-enamino esters have been explored in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in carbon-carbon bond formation. The nitrogen and oxygen atoms of the ligand coordinate to the palladium center, stabilizing the catalytic species and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Furthermore, chiral ligands can be synthesized from this compound by introducing a chiral auxiliary or by using a chiral aldehyde or ketone in the Schiff base condensation. These chiral metal complexes are of great interest in asymmetric catalysis, where they can be used to produce enantiomerically enriched products.

| Reaction Type | Metal Catalyst | Role of Ligand | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Stabilizes the active Pd(0) species and facilitates oxidative addition. | Synthesis of biaryls and conjugated polymers. |

| Heck Coupling | Palladium (Pd) | Controls regioselectivity and enhances catalytic turnover. | Formation of substituted alkenes. |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Creates a chiral environment around the metal center, inducing enantioselectivity. | Synthesis of chiral pharmaceuticals and fine chemicals. |

| Cyclopropanation | Copper (Cu), Rhodium (Rh) | Modulates the reactivity of the metal carbene intermediate. | Synthesis of cyclopropane-containing natural products. |

Applications in Organocatalysis Research

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The enamine moiety of this compound and its derivatives is a key functional group in this area of research, particularly in enamine catalysis.

In enamine catalysis, a primary or secondary amine reacts with a carbonyl compound to form an enamine intermediate. This enamine is more nucleophilic than the starting carbonyl compound and can participate in a variety of asymmetric reactions. While this compound itself is a stable enamine, its derivatives are being investigated for their potential to act as or be precursors to organocatalysts.

For example, the derivatization of the amino group of β-enamino esters with chiral auxiliaries can lead to the formation of chiral enamines that can catalyze asymmetric aldol, Mannich, and Michael reactions. These reactions are fundamental for the construction of chiral molecules with high enantiomeric excess. The catalyst's stereochemical information is transferred to the product during the reaction, leading to the preferential formation of one enantiomer over the other.

Research in this area focuses on designing novel chiral organocatalysts based on the β-enamino ester scaffold. The ester group can be modified to introduce additional functionalities, such as hydrogen-bonding donors, which can help in organizing the transition state of the reaction and enhancing stereoselectivity. The versatility of β-enamino esters makes them attractive platforms for the development of new and efficient organocatalytic systems for a wide range of chemical transformations.

| Reaction Type | Catalyst Type | Key Research Finding | Significance |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral primary β-amino alcohols | Efficient catalysis for the addition of β-keto esters to nitroalkenes, affording chiral products with high diastereoselectivity and enantioselectivity. | Provides a route to enantiomerically enriched compounds with quaternary carbon centers. |

| Asymmetric Mannich Reaction | Chiral bifunctional thiourea (B124793) catalysts | Successful synthesis of chiral β-amino esters with excellent enantiomeric excesses under mild conditions. | Access to key intermediates for the synthesis of biologically active molecules. |

| Biomimetic Transamination | Quinine-derived chiral base | Development of an efficient asymmetric transamination of α-keto esters to produce a variety of β-branched α-amino esters in high yield and enantiomeric excess. | Provides access to optically active β-branched α-amino acids and their derivatives. |

Future Research Directions and Emerging Trends for Methyl 3 Methylaminocrotonate

Exploration of Unexplored Synthetic Pathways

The traditional synthesis of β-enaminoesters, including Methyl 3-methylaminocrotonate, typically involves the condensation of a β-dicarbonyl compound with an amine, often requiring elevated temperatures and extended reaction times. While effective, this method leaves room for improvement in terms of efficiency and environmental impact. Future research will likely focus on developing milder, faster, and more sustainable synthetic protocols.

Several modern synthetic strategies, already proven for other β-enaminones, remain largely unexplored for the specific synthesis of this compound. Catalyst- and solvent-free methods, for instance, involve heating aromatic amines with β-dicarbonyl compounds at high temperatures (e.g., 120 °C) to achieve high yields with simplified workup procedures. rsc.org Another green approach is mechanochemical grinding, which facilitates the amination of 1,3-dicarbonyl compounds in the solid state, offering advantages of mild conditions and simple manipulation. organic-chemistry.org

Advanced catalytic systems also present a significant opportunity. Gold(I)/Silver(I) combinations have been shown to efficiently catalyze the reaction between 1,3-dicarbonyls and primary amines under solvent-free conditions at room temperature, achieving good to excellent yields. nih.govresearchgate.net Similarly, cobalt-catalyzed oxidative amination represents a rapid method for producing enaminones. organic-chemistry.org The application of these cutting-edge catalytic systems could lead to more economical and environmentally benign pathways to this compound.

| Method | Catalyst/Conditions | Key Advantages | Potential for this compound |

|---|---|---|---|

| Catalyst/Solvent-Free | Thermal (e.g., 120 °C) | Operational simplicity, green chemistry, easy work-up. rsc.org | Offers a simplified, waste-reducing alternative to traditional synthesis. |

| Gold/Silver Catalysis | [(PPh3)AuCl]/AgOTf, Solvent-free, Room Temp | High yields (76-98%), mild conditions, low catalyst loading. nih.gov | Could provide a highly efficient and gentle synthesis pathway. |

| Mechanochemistry | Grinding with KHSO4 and SiO2 | Solvent-free, simple manipulation, mild conditions. organic-chemistry.org | An energy-efficient, solid-state route that avoids bulk solvents. |

| Cobalt Catalysis | Cobalt catalyst, Oxidant (e.g., TBHP) | Very short reaction times. organic-chemistry.org | Potential for rapid, high-throughput production. |

Discovery of Novel Reaction Types and Applications

This compound possesses a unique structure with multiple reactive sites, making it a candidate for a wide range of chemical transformations beyond its current use in Hantzsch dihydropyridine (B1217469) synthesis. Its dual nature as an enamine and an α,β-unsaturated ester suggests significant untapped potential in modern organic synthesis.

A major emerging area is the use of enaminones in transition-metal-catalyzed C–H functionalization and annulation reactions. rsc.org Recent studies have demonstrated that the C-H bonds in enamine systems can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. For example, rhodium-catalyzed allylic sp³ C-H activation of enamines followed by coupling with alkynes has been developed as a novel route to substituted pyrroles. This type of reactivity could be applied to this compound to generate complex heterocyclic structures that are otherwise difficult to access.

Furthermore, the conjugated system in this compound makes it an ideal substrate for various cycloaddition reactions. While [2+2] photocycloadditions between enones and alkenes are known, the application of similar strategies to β-enaminoesters is an area ripe for exploration. These reactions could provide direct access to unique cyclobutane (B1203170) structures, which are valuable scaffolds in medicinal chemistry. The versatility of β-enamino esters as building blocks for heterocycles like pyrazoles and pyridinones further underscores their potential in synthetic chemistry. orientjchem.org

Integration into Advanced Flow Chemistry and Automation Platforms

The shift from batch processing to continuous flow manufacturing is a transformative trend in the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration and automation.

The synthesis of enaminones and their subsequent conversion to valuable products like dihydropyridines are well-suited for adaptation to flow chemistry platforms. beilstein-journals.orgnih.gov Continuous flow reactors, including those coupled with microwave technology, can significantly reduce reaction times and improve yields for reactions like the Bohlmann–Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine synthesis. beilstein-journals.orgresearchgate.net Implementing a continuous flow process for the synthesis of this compound itself, potentially using a packed-bed reactor with a solid-supported catalyst, could enable safer, more consistent, and scalable production.

Automated microreactor systems allow for high-throughput screening of reaction conditions and rapid synthesis of compound libraries. chimia.chresearchgate.net Integrating the synthesis and subsequent reactions of this compound into such automated platforms would accelerate the discovery of new derivatives and applications, allowing researchers to efficiently explore a wider chemical space. This approach is particularly valuable for generating libraries of bioactive molecules for drug discovery programs.

Interdisciplinary Research Avenues in Chemical Science

The future impact of this compound will likely be defined by its application in interdisciplinary fields, bridging core organic chemistry with materials science, medicinal chemistry, and chemical biology.

In medicinal chemistry , β-enaminones are recognized as "privileged scaffolds" due to their presence in numerous biologically active compounds. rsc.org Beyond their established role in calcium channel blockers, derivatives of this compound could be explored for other therapeutic targets. Site-selective transformations via C-H activation, for instance, are increasingly used to build scaffolds for drug development. rsc.org

In materials science , the photoluminescent properties of certain dihydropyridines synthesized from enaminones suggest potential applications in photoinduced intramolecular electron-transfer (PET) systems. nih.gov By systematically modifying the structure of this compound and the other components in the synthesis, it may be possible to tune the optical and electronic properties of the resulting materials for use in sensors, organic electronics, or photodynamic therapy.

In the realm of chemical biology , the enaminone scaffold is being explored for its utility in constructing DNA-encoded libraries (DELs). rsc.org DNA-compatible methods for synthesizing enaminones allow for the creation of vast libraries of diverse molecules that can be screened against biological targets for hit discovery. Applying this strategy to this compound could rapidly identify new protein binders and potential therapeutic leads, demonstrating the compound's value at the interface of chemistry and biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methylaminocrotonate, and how do their reaction conditions and yields compare?

- Methodology : The compound is synthesized via ammoniation of methyl acetoacetate using ammonia or ammonium carbamate. Key steps include refluxing methyl acetoacetate with ammonium carbamate in methanol at 60–70°C for 4–6 hours, followed by neutralization and recrystallization (yield: ~75–80%) . Alternative routes involve catalytic ammoniation under controlled pH to minimize side products like imine derivatives . Purification typically employs solvent recrystallization (e.g., ethanol-water mixtures) to achieve >95% purity .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR : H NMR (CDCl): δ 1.95 (s, 3H, CH), 2.10 (s, 3H, NCH), 3.70 (s, 3H, OCH), 5.30 (s, 1H, NH), 6.15 (s, 1H, CH) .

- IR : Peaks at 3300 cm (N-H stretch), 1700 cm (ester C=O), and 1650 cm (C=C) confirm functional groups .

- HPLC : Retention time comparison against a reference standard (C18 column, mobile phase: acetonitrile/water) ensures purity .

Q. What physicochemical properties are critical for experimental handling?

- Key Data :

- Melting point: 81–83°C .

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water .

- Stability: Hygroscopic; store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce by-products in synthesis?

- Methodology :

- Temperature control : Maintain 60–70°C to balance reaction rate and by-product formation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate ammoniation without side reactions .